3-(2,3-Dimethylphenyl)-1-propanol
Description
3-(2,3-Dimethylphenyl)-1-propanol is a propanol derivative featuring a dimethyl-substituted phenyl group at the third carbon of the propanol chain. Its molecular formula is inferred as C₁₁H₁₆O (based on IUPAC nomenclature), with a molecular weight of 164.24 g/mol.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6,12H,4,7-8H2,1-2H3 |
InChI Key |
WAKRZUVRHRIHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCCO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
Phenyl-Substituted Propanols
3,3-Diphenyl-1-propanol (C₁₅H₁₆O, MW: 212.29 g/mol) Features two phenyl groups at the third carbon, increasing molecular weight and hydrophobicity. Applications: Likely used as a building block in polymer chemistry or pharmaceuticals due to its rigid aromatic structure .
Applications: Possible intermediate in agrochemical synthesis (e.g., pesticides) .
Amino-Functionalized Propanols
D(+)-2-Amino-3-phenyl-1-propanol (C₉H₁₃NO, MW: 151.20 g/mol) Contains an amino group at the second carbon, introducing basicity and hydrogen-bonding capability. Applications: Chiral synthon in pharmaceutical manufacturing (e.g., β-blockers) .
(S)-3-Dimethylamino-3-phenylpropanol Combines dimethylamino and phenyl groups, enabling dual functionality (basic and aromatic interactions). Applications: Potential use in drug discovery for central nervous system (CNS) targets .
Heteroatom-Modified Propanols
3-[3-(Dimethylamino)phenoxy]-1-propanol (C₁₁H₁₇NO₂, MW: 207.26 g/mol) Incorporates an ether linkage and dimethylamino group, enhancing solubility in polar solvents. Safety: Classified under GHS guidelines (UN 3259) due to flammability and toxicity risks .
3-(Methylthio)-1-propanol (C₄H₁₀OS, MW: 106.18 g/mol) Methylthio (-SMe) substituent contributes to sulfur-containing flavor compounds. Applications: Key aroma component in fermented foods (e.g., vinegar, wine) .
Comparative Data Table
Key Research Findings
- Lipophilicity Trends: The dimethylphenyl group in this compound increases logP compared to phenylpropanols like 3,3-Diphenyl-1-propanol, suggesting better membrane permeability .
- Reactivity Differences: Amino-substituted analogues (e.g., D(+)-2-Amino-3-phenyl-1-propanol) exhibit higher nucleophilicity, enabling participation in condensation reactions absent in the dimethylphenyl variant .
- Flavor vs. Synthesis Roles: While 3-(Methylthio)-1-propanol is pivotal in food flavoring, the dimethylphenyl derivative’s lack of volatile thio groups limits its role in aroma chemistry .
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